![molecular formula C19H20FN5O2 B2459819 6-(2-Fluorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878733-72-3](/img/structure/B2459819.png)
6-(2-Fluorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
The compound “6-(2-Fluorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties .
Scientific Research Applications
- Research : Isoindoline-1,3-dione derivatives were synthesized and evaluated for antiepileptic activity. Compound 3m, with a para-methoxy substituent, exhibited anticonvulsant activity in the maximal electroshock (MES) model . Further studies could explore its mechanism of action and potential clinical use.
Antiepileptic Activity
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. While some imidazole derivatives are used in commercially available drugs , the safety and hazards of “6-(2-Fluorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione” are not provided in the available sources.
properties
IUPAC Name |
6-(2-fluorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-5-10-23-17(26)15-16(22(4)19(23)27)21-18-24(11(2)12(3)25(15)18)14-9-7-6-8-13(14)20/h6-9H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYMQBJGXYRCPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4F)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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